molecular formula C9H12N2OS B6612397 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 17944-77-3

1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No.: B6612397
CAS No.: 17944-77-3
M. Wt: 196.27 g/mol
InChI Key: MGEBUCFVHUZVRV-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the allylamino group, which may confer distinct biological and chemical properties compared to other thiazole derivatives .

Properties

IUPAC Name

1-[4-methyl-2-(prop-2-enylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-5-10-9-11-6(2)8(13-9)7(3)12/h4H,1,5H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEBUCFVHUZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC=C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939224
Record name 1-{4-Methyl-2-[(prop-2-en-1-yl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17944-77-3
Record name Ketone, 2-(allylamino)-4-methyl-5-thiazolyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-Methyl-2-[(prop-2-en-1-yl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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